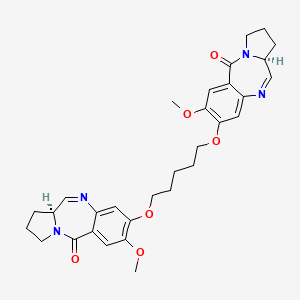
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide is a chemical compound with the molecular formula C16H14F3N3O3 and a molecular weight of 353.30 g/mol . This compound is known for its role as a potent and selective agonist of the potassium K2P channel TASK-3 (KCNK9) . It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of a suitable aromatic compound, followed by reduction to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of high-quality reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide is widely used in scientific research due to its ability to selectively activate the TASK-3 potassium channel . This property makes it valuable in studies related to:
Chemistry: Investigating the reactivity and stability of trifluoromethyl-substituted aromatic compounds.
Biology: Exploring the role of potassium channels in cellular physiology.
Medicine: Potential therapeutic applications in conditions involving potassium channel dysfunction.
Industry: Development of new materials and chemical processes leveraging its unique properties.
作用機序
The compound exerts its effects by selectively activating the TASK-3 potassium channel (KCNK9) . This activation leads to changes in cellular ion flow, which can influence various physiological processes. The molecular targets and pathways involved include the modulation of membrane potential and cellular excitability.
類似化合物との比較
Similar Compounds
Some compounds similar to N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide include:
- 2-Fluoro-3-nitro-N-[4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)phenyl]-benzamide
- 2-Fluoro-N-methyl-4-nitrobenzamide
Uniqueness
What sets this compound apart is its high selectivity and potency as a TASK-3 potassium channel agonist . This specificity makes it a valuable tool in research focused on potassium channel function and related physiological processes.
特性
分子式 |
C16H14F3N3O3 |
|---|---|
分子量 |
353.30 g/mol |
IUPAC名 |
N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C16H14F3N3O3/c17-16(18,19)13-10-12(22(24)25)6-7-14(13)20-8-9-21-15(23)11-4-2-1-3-5-11/h1-7,10,20H,8-9H2,(H,21,23) |
InChIキー |
LUJDPMMSYZQCHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




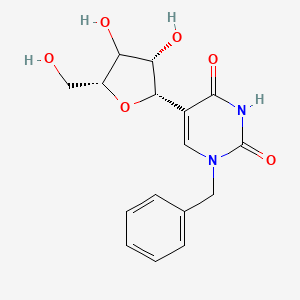



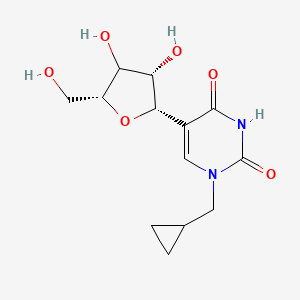
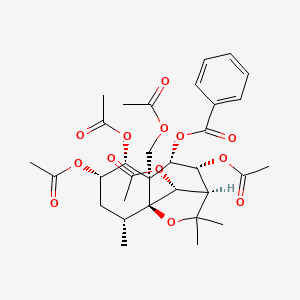
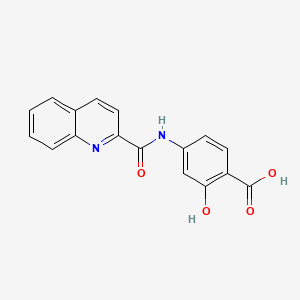
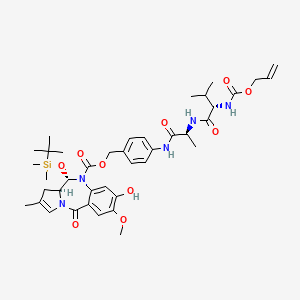
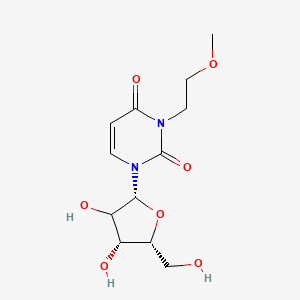
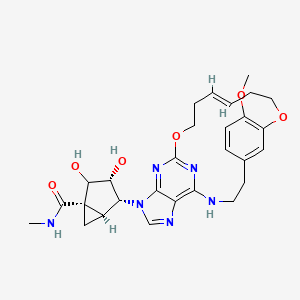
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
